

An In-depth Technical Guide to 2-Phenyl-1,3-thiazole-5-carbaldehyde

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Compound of Interest

Compound Name: 2-Phenyl-1,3-thiazole-5-carbaldehyde

Cat. No.: B086911

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Phenyl-1,3-thiazole-5-carbaldehyde**, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical and physical properties, provides insights into its synthesis, and explores its significant role in the development of novel therapeutic agents. Particular focus is given to its application in the design of enzyme inhibitors and its relevance in various signaling pathways. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Chemical and Physical Properties

2-Phenyl-1,3-thiazole-5-carbaldehyde is a solid organic compound that serves as a versatile intermediate in the synthesis of more complex molecules.^[1] Its core structure, featuring a phenyl ring attached to a thiazole-5-carbaldehyde moiety, is a common scaffold in a variety of biologically active compounds.^{[1][2]}

Identifiers and General Properties

Property	Value	Source
CAS Number	1011-40-1	[3][4]
Molecular Formula	C ₁₀ H ₇ NOS	[4][5][6]
Molecular Weight	189.24 g/mol	[1][5]
IUPAC Name	2-phenyl-1,3-thiazole-5-carbaldehyde	[3]
Synonyms	2-phenylthiazole-5-carbaldehyde	
MDL Number	MFCD04973719	[1][5]

Physical and Chemical Characteristics

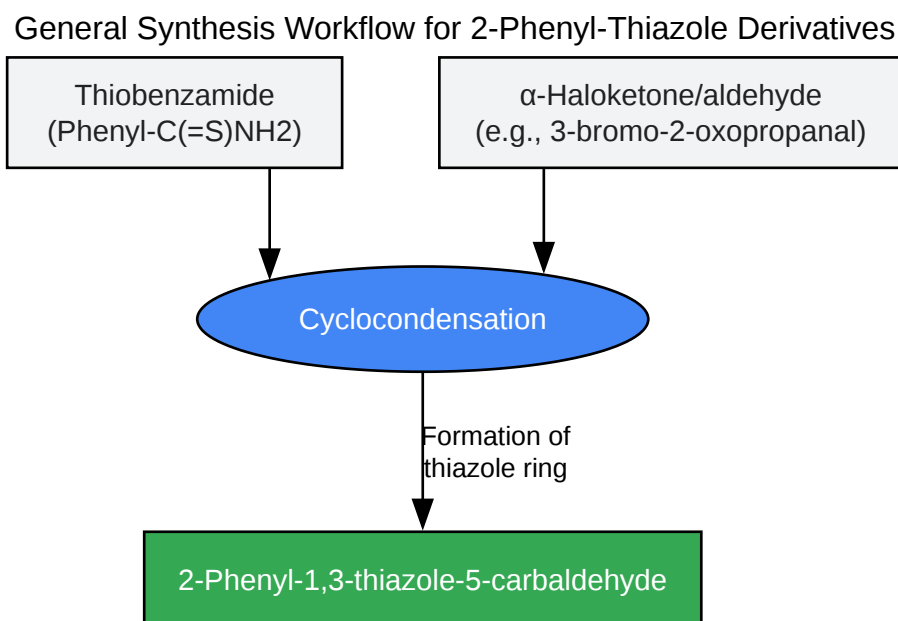
Property	Value	Source
Physical Form	Solid	[6][7]
Melting Point	78-80°C or 94°C	[5]
Boiling Point	353°C at 760 mmHg	
Purity	Typically ≥97%	[6]
Storage	Room temperature or -20°C, sealed, dry	[1]

Synthesis and Experimental Protocols

The synthesis of **2-phenyl-1,3-thiazole-5-carbaldehyde** and its derivatives often involves the construction of the thiazole ring as a key step. While a specific, detailed protocol for the named compound is not readily available in the provided search results, general synthetic strategies for related structures can be extrapolated.

General Synthetic Approach: Hantzsch Thiazole Synthesis

A common method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. A generalized workflow for obtaining a 2-phenyl-thiazole derivative is outlined below. The final carbaldehyde group can be introduced through various formylation reactions or by modification of a precursor functional group like a carboxylate.



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Caption: Generalized Hantzsch synthesis for 2-phenyl-thiazoles.

Alternative Synthetic Route: Suzuki Coupling

Another powerful method for synthesizing 2-phenylthiazole derivatives involves a Suzuki coupling reaction. This approach is particularly useful for creating a library of analogs with different substitutions on the phenyl ring.

Experimental Protocol Outline (Suzuki Coupling):

- Starting Materials: A bromo-thiazole derivative (e.g., ethyl 2-bromo-5-thiazolecarboxylate) and a phenylboronic acid are used as the coupling partners.[8]

- **Catalyst and Base:** A palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$, and a base, like K_2CO_3 , are essential for the reaction.[8]
- **Solvent:** A mixture of dioxane and water is a common solvent system.[8]
- **Reaction Conditions:** The mixture is typically heated to reflux to drive the reaction to completion.[8]
- **Work-up and Purification:** After the reaction is complete, the product is extracted and purified using standard techniques like column chromatography.
- **Functional Group Interconversion:** The resulting ester can then be converted to the desired carbaldehyde through reduction and subsequent oxidation, or other established chemical transformations.

Biological Activity and Applications in Drug Development

Thiazole-containing compounds are of significant interest in drug discovery due to their wide range of biological activities.[2][9] Derivatives of 2-phenyl-thiazole have been investigated for various therapeutic applications.

Anticancer and Antiproliferative Activity

Substituted 2-phenyl-thiazole derivatives have shown promise as anticancer agents.[9][10] They have been evaluated against various cancer cell lines, including lung, liver, and intestinal cancer cells.[9] The thiazole scaffold is a key component in the design of kinase inhibitors, such as those targeting c-Met.[11]

Antifungal Properties

The 2-phenylthiazole moiety is a crucial structural feature in some antifungal agents.[8] These compounds often act by inhibiting enzymes essential for fungal cell wall synthesis or integrity, such as lanosterol 14 α -demethylase (CYP51).[8]

Other Biological Activities

Beyond anticancer and antifungal applications, thiazole derivatives have demonstrated a broad spectrum of other biological effects, including:

- Antibacterial[9]
- Anti-inflammatory[9]
- Antiviral[9]

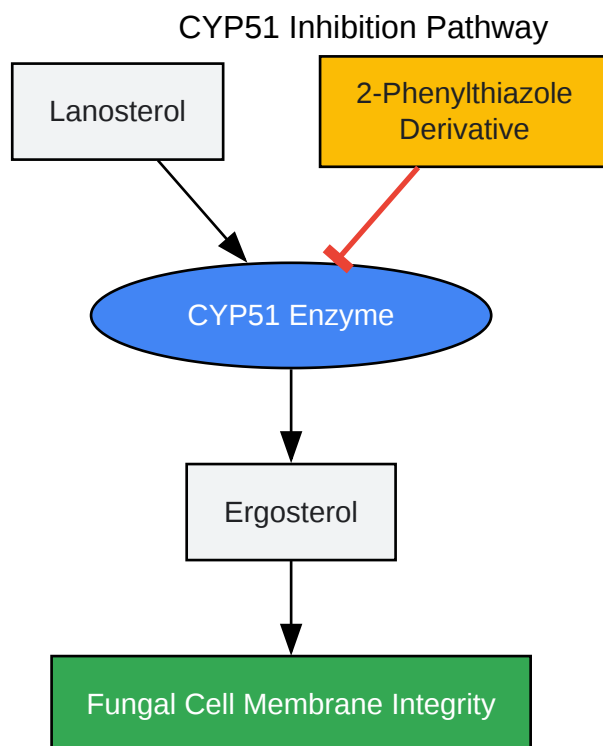
The versatility of the **2-phenyl-1,3-thiazole-5-carbaldehyde** scaffold makes it a valuable starting point for structure-activity relationship (SAR) studies in medicinal chemistry.[1]

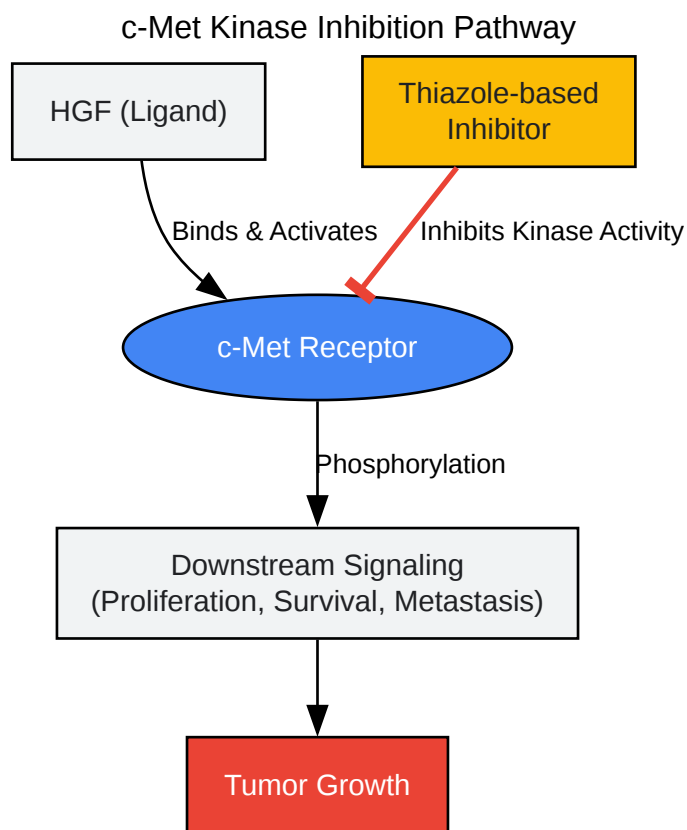
Relevant Signaling Pathways

The biological effects of 2-phenyl-thiazole derivatives can often be attributed to their interaction with specific enzymes and signaling pathways.

Inhibition of Lanosterol 14 α -demethylase (CYP51)

In fungi, CYP51 is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.[8]





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